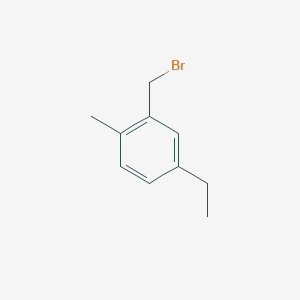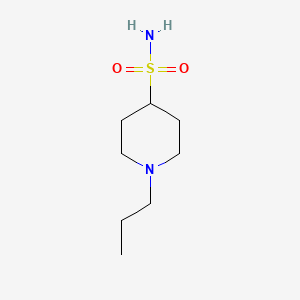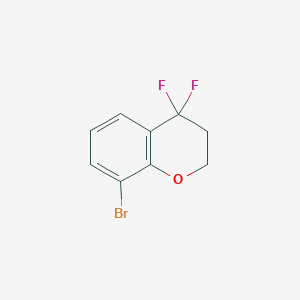
5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde is an organic compound with the molecular formula C8H8O4 and a molecular weight of 168.15 g/mol It is characterized by a furan ring substituted with a dioxolane ring and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde typically involves the reaction of furfural or its derivatives with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid . The reaction is carried out in non-polar solvents with the removal of water by the Dean-Stark method to drive the formation of the dioxolane ring . The reaction conditions usually involve heating the mixture to around 80°C for several hours to achieve high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high purity and yield.
化学反応の分析
Types of Reactions
5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 5-(1,3-Dioxolan-2-yl)furan-3-carboxylic acid.
Reduction: 5-(1,3-Dioxolan-2-yl)furan-3-methanol.
Substitution: Various substituted furans depending on the electrophile used.
科学的研究の応用
5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde involves its reactivity due to the presence of the aldehyde group and the furan ring. The aldehyde group can participate in nucleophilic addition reactions, while the furan ring can undergo electrophilic substitution. These reactions are facilitated by the electron-donating effects of the dioxolane ring, which increases the electron density on the furan ring, making it more reactive towards electrophiles .
類似化合物との比較
Similar Compounds
5-(1,3-Dioxolan-2-yl)-2-furaldehyde: Similar structure but with the aldehyde group at a different position.
5-Hydroxymethylfuran-2-carbaldehyde: Contains a hydroxymethyl group instead of the dioxolane ring.
Furan-2,5-dicarbaldehyde: Contains two aldehyde groups on the furan ring.
Uniqueness
5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde is unique due to the presence of the dioxolane ring, which imparts different chemical properties and reactivity compared to other furan derivatives. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
特性
分子式 |
C8H8O4 |
|---|---|
分子量 |
168.15 g/mol |
IUPAC名 |
5-(1,3-dioxolan-2-yl)furan-3-carbaldehyde |
InChI |
InChI=1S/C8H8O4/c9-4-6-3-7(12-5-6)8-10-1-2-11-8/h3-5,8H,1-2H2 |
InChIキー |
UHCHUWQOUWXJGB-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)C2=CC(=CO2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



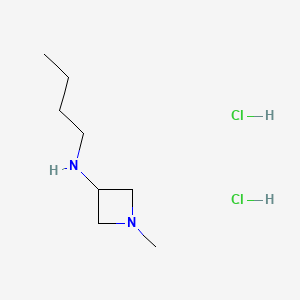
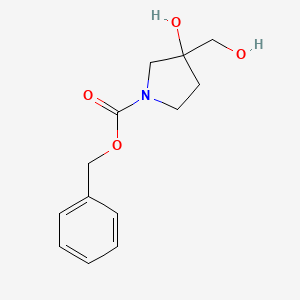
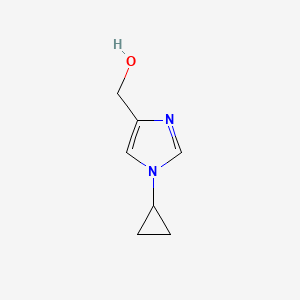
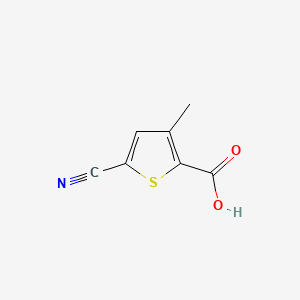
![3-{[(Tert-butoxy)carbonyl]amino}-2-(5-chlorothiophen-2-yl)-2-hydroxypropanoic acid](/img/structure/B13480719.png)
![5,8-Diazaspiro[3.6]decane dihydrochloride](/img/structure/B13480726.png)
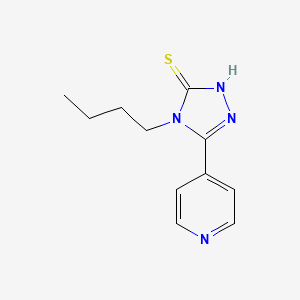
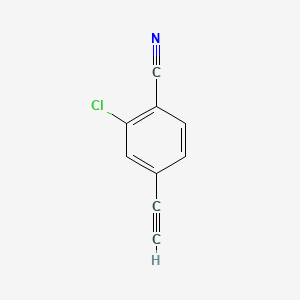

![methyl 2-[4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]acetate hydrochloride](/img/structure/B13480761.png)
